molecular formula C13H11ClFNO3S2 B2827398 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1021079-51-5

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2827398
CAS No.: 1021079-51-5
M. Wt: 347.8
InChI Key: FRNUACDISNYOMG-UHFFFAOYSA-N
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 5-chlorothiophene-2-sulfonyl chloride with an appropriate base.

    Acylation reaction: The sulfonyl chloride intermediate is then reacted with N-(5-fluoro-2-methylphenyl)acetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions

    Thiols and sulfides: From reduction reactions

    Substituted aromatic compounds: From substitution reactions

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide analogs: Compounds with similar structures but different substituents on the aromatic rings or sulfonyl group.

    Other sulfonyl acetamides: Compounds with different aromatic or heteroaromatic groups attached to the sulfonyl acetamide core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(15)6-10(8)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUACDISNYOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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